molecular formula C17H32O2 B14729263 3,4-Heptadecanedione CAS No. 5452-62-0

3,4-Heptadecanedione

Cat. No.: B14729263
CAS No.: 5452-62-0
M. Wt: 268.4 g/mol
InChI Key: UOELRXDXUATFCT-UHFFFAOYSA-N
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Description

3,4-Heptadecanedione is an organic compound with the molecular formula C17H32O2. It is a diketone, meaning it contains two keto groups (carbonyl groups) within its structure. This compound is part of a broader class of organic compounds known as diketones, which are characterized by the presence of two carbonyl groups separated by a single carbon atom. Diketones are known for their reactivity and are often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Heptadecanedione can be achieved through several methods. One common approach involves the reaction of heptadecanoyl chloride with a suitable reagent to introduce the second keto group. For example, the reaction of heptadecanoyl chloride with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation, can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Heptadecanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of the keto groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptadecanoic acid, while reduction may produce heptadecanol.

Scientific Research Applications

3,4-Heptadecanedione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Heptadecanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the two keto groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Heptadecanedione is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, industrial applications, and scientific research.

Properties

CAS No.

5452-62-0

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

heptadecane-3,4-dione

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16(18)4-2/h3-15H2,1-2H3

InChI Key

UOELRXDXUATFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C(=O)CC

Origin of Product

United States

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